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Compound of Interest

Compound Name: Terpendole C

Cat. No.: B1681267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Terpendole C is a naturally occurring indole diterpenoid isolated from the fungus Albophoma

yamanashiensis. It has garnered significant interest within the research community due to its

potent biological activities. Notably, Terpendole C is a strong inhibitor of Acyl-CoA:cholesterol

acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification. This inhibitory

action underscores its potential as a therapeutic agent in diseases characterized by aberrant

cholesterol metabolism, such as atherosclerosis. Additionally, Terpendole C has been

observed to exhibit tremorgenic activity in animal models.

These application notes provide detailed protocols for the preparation of Terpendole C
solutions in Dimethyl Sulfoxide (DMSO) and its application in both biochemical and cell-based

assays to study its effects on ACAT activity.

Physicochemical Properties and Solubility
While specific quantitative solubility data for Terpendole C in DMSO is not readily available in

the literature, DMSO is a standard solvent for dissolving compounds of this nature for in vitro

biological assays. It is a polar aprotic solvent capable of dissolving a wide range of both polar

and nonpolar compounds.

General Guidance for Solubilization in DMSO:
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It is recommended to prepare a high-concentration stock solution in 100% sterile DMSO.

Based on typical laboratory practice for similar compounds, a stock concentration in the range

of 10-50 mM can likely be achieved. Researchers should empirically determine the optimal

concentration for their specific lot of Terpendole C.

Procedure for Preparing a Stock Solution:

Weigh out the desired amount of Terpendole C powder in a sterile microcentrifuge tube.

Add the calculated volume of 100% sterile DMSO to achieve the target concentration.

Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle

warming (to no more than 37°C) may be applied if necessary, but care should be taken to

avoid degradation.

Visually inspect the solution to ensure there are no visible particulates. If particulates remain,

further vortexing or gentle warming may be required. If the compound does not fully dissolve,

a lower stock concentration should be prepared.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C or -80°C for long-term storage.

Data Presentation
The following table summarizes the key quantitative data for Terpendole C's biological activity

as reported in the literature.

Parameter Value Assay System Reference

IC₅₀ (ACAT Inhibition) 2.1 µM
In vitro enzyme assay

(rat liver microsomes)
[1]

Biological Source
Albophoma

yamanashiensis
- [1][2]

Observed Activity
Potent ACAT Inhibitor,

Tremorgenic
In vitro, In vivo (mice) [1][3]
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Experimental Protocols
Protocol 1: In Vitro ACAT Inhibition Assay using Rat
Liver Microsomes
This protocol is adapted from general procedures for microsomal ACAT assays and is tailored

for the evaluation of Terpendole C.

Materials:

Terpendole C stock solution in DMSO

Rat liver microsomes

[¹⁴C]Oleoyl-CoA

Bovine Serum Albumin (BSA), fatty acid-free

Potassium phosphate buffer (pH 7.4)

Unlabeled oleoyl-CoA

Trichloroacetic acid (TCA)

Petroleum ether

Scintillation cocktail

Scintillation counter

Procedure:

Prepare Microsomes: Isolate microsomes from fresh or frozen rat liver using standard

differential centrifugation methods. Determine the protein concentration of the microsomal

preparation using a standard protein assay (e.g., Bradford or BCA).

Assay Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

Potassium phosphate buffer (100 mM, pH 7.4)
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BSA (0.5 mg/mL)

Rat liver microsomes (50-100 µg of protein)

Terpendole C at various concentrations (e.g., 0.1 µM to 100 µM). Prepare serial dilutions

from the DMSO stock solution. Ensure the final DMSO concentration in the assay does

not exceed 0.5% to avoid solvent effects. Include a vehicle control (DMSO only).

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

Initiate Reaction: Start the reaction by adding [¹⁴C]Oleoyl-CoA to a final concentration of 10

µM.

Incubation: Incubate the reaction at 37°C for 10-20 minutes. The incubation time should be

within the linear range of the enzyme activity.

Stop Reaction: Terminate the reaction by adding 1.5 mL of isopropanol/heptane (4:1 v/v).

Lipid Extraction: Add 1 mL of heptane and 0.5 mL of distilled water. Vortex vigorously and

centrifuge at 1000 x g for 10 minutes to separate the phases.

Quantification: Transfer the upper heptane phase containing the cholesteryl esters to a new

tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the lipid residue in a

small volume of a suitable solvent (e.g., chloroform/methanol 2:1). Spot the sample onto a

thin-layer chromatography (TLC) plate and develop the plate using a solvent system such as

hexane/diethyl ether/acetic acid (80:20:1 v/v/v). Visualize the cholesteryl ester spot (co-

spotted with a standard) and scrape the corresponding silica into a scintillation vial. Add

scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of Terpendole C
compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-

response curve.

Protocol 2: Cell-Based ACAT Inhibition Assay using
J774 Macrophages
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This protocol describes a method to assess the inhibitory effect of Terpendole C on ACAT

activity in a cellular context using the J774 macrophage cell line.

Materials:

J774 macrophage cell line

DMEM (Dulbecco's Modified Eagle Medium)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Terpendole C stock solution in DMSO

Acetylated Low-Density Lipoprotein (acLDL)

[³H]Oleic acid complexed to BSA

Phosphate Buffered Saline (PBS)

Hexane/Isopropanol (3:2 v/v)

Silica gel TLC plates

Scintillation cocktail and counter

Procedure:

Cell Culture: Culture J774 macrophages in DMEM supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cell Plating: Seed the J774 cells into 24-well plates at a density of 2 x 10⁵ cells per well and

allow them to adhere overnight.

Cholesterol Loading: To stimulate ACAT activity, incubate the cells with acLDL (50 µg/mL) in

serum-free DMEM for 18-24 hours.
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Inhibitor Treatment: Remove the acLDL-containing medium and wash the cells once with

warm PBS. Add fresh serum-free DMEM containing various concentrations of Terpendole C
(e.g., 0.1 µM to 50 µM). Prepare serial dilutions from the DMSO stock. The final DMSO

concentration should not exceed 0.1%. Include a vehicle control (DMSO only). Incubate for

1-2 hours.

Radiolabeling: Add [³H]Oleic acid-BSA complex to each well to a final concentration of 0.2

mM and incubate for 2-4 hours.

Cell Lysis and Lipid Extraction: Wash the cells three times with ice-cold PBS. Lyse the cells

and extract the lipids by adding 1 mL of hexane/isopropanol (3:2 v/v) to each well. Scrape

the cells and transfer the solvent to a glass tube.

Lipid Separation and Quantification: Evaporate the solvent under nitrogen. Re-dissolve the

lipid extract in a small volume of chloroform/methanol (2:1). Spot the samples onto a silica

gel TLC plate and develop using a solvent system of hexane/diethyl ether/acetic acid

(80:20:1 v/v/v) to separate cholesteryl esters from other lipids.

Scintillation Counting: Localize the cholesteryl ester band (using a standard), scrape the

silica into a scintillation vial, add scintillation cocktail, and measure the radioactivity.

Data Analysis: Normalize the counts per minute (CPM) to the protein content of a parallel

well. Calculate the percentage of ACAT inhibition at each Terpendole C concentration

relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations
Experimental Workflow and Signaling Pathway
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Terpendole C in
DMSO for Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681267#terpendole-c-solubility-in-dmso-for-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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